![molecular formula C15H16FN3O3 B2595716 4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930017-04-2](/img/structure/B2595716.png)
4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group and a hydroxypropyl group attached to a pyrrolo[3,4-d]pyrimidine core
Métodos De Preparación
The synthesis of 4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-d]pyrimidine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group is added via an alkylation reaction, using a hydroxypropyl halide and a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cancer Treatment
One of the prominent applications of this compound is in the development of inhibitors targeting the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial in various cancers and inflammatory diseases. Research indicates that modifications to pyrrolopyrimidine structures can enhance their efficacy as Hh inhibitors. For instance, compounds derived from this structure have shown promise in selectively antagonizing phosphodiesterase (PDE4), which plays a significant role in Hh signaling regulation .
Inhibition of Tyrosine Kinases
This compound has also been investigated for its ability to inhibit specific tyrosine kinases such as MerTK and Tyro3. These kinases are implicated in tumor progression and immune evasion. The selective inhibition of these targets could provide novel therapeutic strategies for treating various cancers .
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the biological activity of pyrrolopyrimidine derivatives. These studies focus on modifying different regions of the compound to enhance potency and selectivity against target enzymes or receptors. For instance:
- Substitutions at specific positions on the pyrrolopyrimidine core have been shown to improve lipophilicity and solubility while maintaining or enhancing biological activity.
- The introduction of polar functional groups has been explored to maximize interaction with biological targets .
Case Study 1: Hedgehog Pathway Inhibitors
A series of derivatives based on the pyrrolopyrimidine structure were synthesized and evaluated for their ability to inhibit Hh signaling in cancer cell lines. One derivative demonstrated significant downregulation of target genes associated with Hh pathway activation, indicating its potential as an anti-cancer agent .
Case Study 2: MerTK Inhibition
Research into MerTK-specific inhibitors revealed that certain modifications to the pyrrolopyrimidine scaffold resulted in compounds with enhanced selectivity and potency against MerTK. These compounds were tested in vivo and showed promising results in reducing tumor growth in preclinical models .
Data Tables
Compound | Target | Activity (IC50) | Notes |
---|---|---|---|
Compound A | Hh Pathway | 50 nM | Effective in reducing tumor growth in vitro |
Compound B | MerTK | 30 nM | Selective inhibition with minimal off-target effects |
Compound C | PDE4 | 25 nM | Improved lipophilicity enhances bioavailability |
Mecanismo De Acción
The mechanism of action of 4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione include other pyrrolo[3,4-d]pyrimidine derivatives, such as:
- 5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine
- 5-(4-chlorophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine
Actividad Biológica
The compound 4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a pyrrolopyrimidine core with a fluorophenyl substituent and a hydroxypropyl group. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds by altering their electronic properties.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyrimidine compounds exhibit substantial anticancer properties. For instance:
- A related compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, comparable to the standard drug paclitaxel (IC50 = 29.3 μM) .
- The incorporation of electron-withdrawing groups such as fluorine has been shown to enhance cytotoxicity against various cancer cell lines .
Antioxidant and Antimutagenic Properties
Research has highlighted the antioxidant potential of fluoroaryl derivatives:
- Compounds with fluorine substitution exhibited high antioxidant activity , which is linked to promoting DNA repair mechanisms .
- The antimutagenic activity was found to vary based on exposure conditions and types of mutagens utilized in tests .
Study 1: Evaluation of Biological Activity
A study evaluated the biological activity of several pyrrolopyrimidine derivatives. Among these, the compound showed promising results in inhibiting cell proliferation in cancer models. The study indicated that modifications in the structure significantly influenced the biological outcomes.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on related pyrrolopyrimidine compounds:
- It was found that variations in substituents affected both the potency and selectivity of anticancer activity.
- The study concluded that compounds with fluorinated aromatic rings often displayed enhanced inhibition against target cancer cells compared to their non-fluorinated counterparts .
Data Table: Summary of Biological Activities
Compound Name | IC50 (μM) | Target Cell Line | Activity Type |
---|---|---|---|
Compound A | 27.6 | MDA-MB-231 | Anticancer |
Compound B | 29.3 | MDA-MB-231 | Anticancer |
Fluoroaryl Derivative | Varies | Various Cancer Lines | Antimutagenic |
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-8(20)6-19-7-11-12(14(19)21)13(18-15(22)17-11)9-3-2-4-10(16)5-9/h2-5,8,13,20H,6-7H2,1H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLSWHCROQWDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.